
Estradiol glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Estradiol glucoside is a conjugated form of estradiol, a potent estrogenic hormone. This compound is formed when estradiol, a primary female sex hormone, is linked to a glucose molecule. This compound is known for its role in mimicking the biological activity of estradiol, making it significant in various physiological and pharmacological contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions: Estradiol glucoside can be synthesized through enzymatic or chemical methods. One common method involves the Koenigs-Knorr reaction, where estradiol is reacted with a glucose donor in the presence of a catalyst. This reaction typically requires an acidic or basic environment and is conducted at controlled temperatures to ensure the formation of the glucoside bond .
Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches, utilizing enzymes such as glucosyltransferases. These enzymes facilitate the transfer of glucose from a donor molecule to estradiol, forming this compound. This method is preferred for its specificity and efficiency .
Chemical Reactions Analysis
Types of Reactions: Estradiol glucoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of estrone glucoside.
Reduction: Reduction reactions can convert this compound back to estradiol.
Substitution: Substitution reactions can modify the glucose moiety or the estradiol backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Estrone glucoside.
Reduction: Estradiol.
Substitution: Modified estradiol glucosides with different functional groups
Scientific Research Applications
Estradiol glucoside has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glucosylation reactions and the stability of glucoside bonds.
Biology: Investigated for its role in cellular signaling and hormone regulation.
Medicine: Explored for its potential in hormone replacement therapy and its effects on estrogen receptors.
Industry: Utilized in the development of estrogenic compounds for pharmaceuticals and nutraceuticals
Mechanism of Action
Estradiol glucoside exerts its effects by binding to estrogen receptors (ERα and ERβ) in target tissues. Upon binding, it activates these receptors, leading to the transcription of estrogen-responsive genes. This activation influences various physiological processes, including reproductive health, bone density, and cardiovascular function. The glucose moiety enhances the solubility and bioavailability of estradiol, facilitating its transport and uptake in cells .
Comparison with Similar Compounds
Estradiol glucoside is unique due to its conjugated glucose moiety, which differentiates it from other estrogenic compounds. Similar compounds include:
Estrone glucoside: Another estrogen-glucose conjugate with similar estrogenic activity.
Genistein glucoside: A phytoestrogen with a glucose moiety, known for its estrogenic and antioxidant properties.
Daidzein glucoside: Another phytoestrogen-glucose conjugate with estrogenic activity
Properties
Molecular Formula |
C24H34O7 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(8R,9S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C24H34O7/c1-24-9-8-15-14-5-3-13(30-23-22(29)21(28)20(27)18(11-25)31-23)10-12(14)2-4-16(15)17(24)6-7-19(24)26/h3,5,10,15-23,25-29H,2,4,6-9,11H2,1H3/t15-,16-,17+,18-,19+,20-,21+,22-,23-,24?/m1/s1 |
InChI Key |
NBTNMFAIKGGNJL-RIVJZZEKSA-N |
Isomeric SMILES |
CC12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




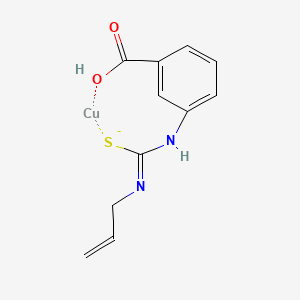
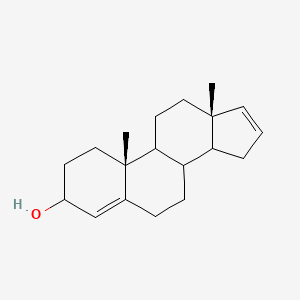
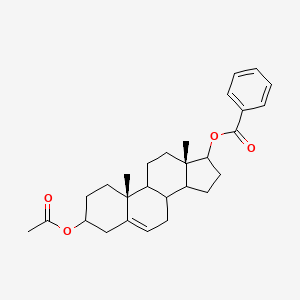

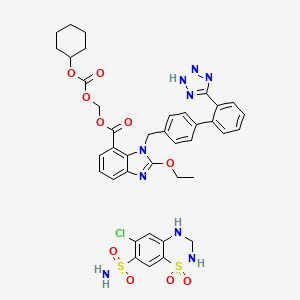
![2-[methyl-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoyl]amino]acetic acid](/img/structure/B10858171.png)
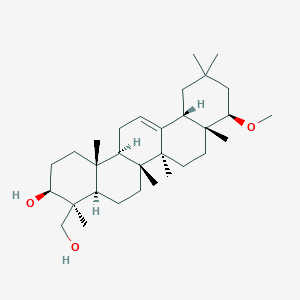
![(1R,4E,5'S,6S,6'S,7R,8S,10R,11S,12S,14S,15S,16R,18E,20Z,25S,27R,28S,29R)-22-ethyl-7,11,15-trihydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B10858189.png)
![10-ethoxy-8-(morpholin-4-ylmethyl)-2,3,4,6-tetrahydro-1H-benzo[h][1,6]naphthyridin-5-one;dihydrate;dihydrochloride](/img/structure/B10858193.png)
![2-[methyl-[(4R)-4-[(3R,5S,7R,8R,9S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B10858201.png)
![10-[4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]-8-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-2-hex-4-en-2-yl-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B10858223.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B10858229.png)
